molecular formula C11H7ClN2O4 B6155896 1H-Pyrazole-3,4-dicarboxylic acid, 5-chloro-1-phenyl- CAS No. 54367-68-9

1H-Pyrazole-3,4-dicarboxylic acid, 5-chloro-1-phenyl-

Cat. No.: B6155896
CAS No.: 54367-68-9
M. Wt: 266.6
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Description

1H-Pyrazole-3,4-dicarboxylic acid, 5-chloro-1-phenyl-, is a pyrazole-based dicarboxylic acid derivative characterized by a chloro substituent at position 5 and a phenyl group at position 1 of the pyrazole ring. This compound is synthesized via 1,3-dipolar cycloaddition of 3-aryl sydnones with dimethylacetylenedicarboxylate (DMAD), followed by hydrolysis to yield the dicarboxylic acid . Pyrazole dicarboxylic acids are versatile intermediates in medicinal chemistry, often serving as precursors for heterocyclic systems with reported antibacterial, antifungal, and antioxidant activities .

Properties

IUPAC Name

5-chloro-1-phenylpyrazole-3,4-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O4/c12-9-7(10(15)16)8(11(17)18)13-14(9)6-4-2-1-3-5-6/h1-5H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHMHWJNVMUFFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)C(=O)O)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701225541
Record name 5-Chloro-1-phenyl-1H-pyrazole-3,4-dicarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54367-68-9
Record name 5-Chloro-1-phenyl-1H-pyrazole-3,4-dicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54367-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1-phenyl-1H-pyrazole-3,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701225541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1H-Pyrazole derivatives are a notable class of compounds in medicinal chemistry due to their diverse biological activities. Among these, 1H-Pyrazole-3,4-dicarboxylic acid, 5-chloro-1-phenyl- has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its synthesis, pharmacological properties, and relevant case studies.

  • Chemical Name : 1H-Pyrazole-3,4-dicarboxylic acid, 5-chloro-1-phenyl-
  • CAS Number : 96723-12-5
  • Molecular Formula : C17H11ClN2O4
  • Molecular Weight : 342.738 g/mol

Synthesis

The synthesis of 1H-Pyrazole derivatives typically involves various methods such as:

  • Condensation Reactions : Utilizing pyrazole and carboxylic acids.
  • Cyclization Techniques : Involving aryl halides and hydrazines to form the pyrazole ring.

The reported yield for the synthesis of this specific compound is approximately 82% , indicating a feasible synthetic route for laboratory applications .

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. Studies have shown that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell lines, including:

  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)

For instance, a study demonstrated that specific pyrazole derivatives could induce apoptosis in breast cancer cells by enhancing caspase-3 activity at concentrations as low as 1.0 μM .

CompoundCell LineConcentration (μM)Effect
7dMDA-MB-2311.0Induced morphological changes
7hMDA-MB-23110.0Enhanced caspase-3 activity (1.33 times)
10cMDA-MB-2312.5Cell cycle arrest

Antimicrobial Activity

Pyrazole derivatives have also been explored for their antibacterial and antifungal activities. The mechanism often involves the disruption of microbial cell membranes or inhibition of vital enzymatic pathways .

Anti-inflammatory Properties

Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For example, compounds derived from pyrazoles have been shown to reduce edema in animal models, suggesting their utility in treating inflammatory conditions .

Case Studies

  • Case Study on Anticancer Activity :
    • A study involving the compound demonstrated its ability to inhibit microtubule assembly at concentrations of 20 μM, indicating its potential as a microtubule-destabilizing agent .
  • Case Study on Anti-inflammatory Effects :
    • Research indicated that certain pyrazole derivatives significantly reduced carrageenan-induced paw edema in rats, showcasing their anti-inflammatory efficacy .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1H-pyrazole-3,4-dicarboxylic acid, 5-chloro-1-phenyl- is C11H7ClN2O4C_{11}H_{7}ClN_{2}O_{4}, with a molar mass of approximately 266.64 g/mol. The compound features a pyrazole ring substituted with carboxylic acid groups and a chlorine atom, which influences its reactivity and biological activity.

Pharmacological Applications

  • Antimicrobial Activity
    • Recent studies have demonstrated that derivatives of pyrazole carboxylic acids exhibit significant antimicrobial properties. For instance, compounds similar to 5-chloro-1-phenyl-1H-pyrazole-3,4-dicarboxylic acid have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Antitumor Activity
    • The compound has been investigated for its potential antitumor effects. Research indicates that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . A notable study found that specific modifications to the pyrazole structure enhance its cytotoxicity against human cancer cell lines .
  • Anticonvulsant Properties
    • Pyrazole derivatives have been studied for their anticonvulsant effects. The mechanism involves modulation of neurotransmitter systems in the central nervous system, providing a basis for their use in epilepsy treatment .

Agricultural Applications

  • Insecticidal Activity
    • The insecticidal properties of pyrazole compounds have been explored extensively. Studies indicate that 5-chloro-1-phenyl derivatives exhibit larvicidal activity against various pests, making them suitable candidates for developing new insecticides .
  • Herbicidal Activity
    • Some pyrazole derivatives have shown potential as herbicides due to their ability to inhibit specific biochemical pathways in plants. This application is particularly relevant in developing environmentally friendly agricultural practices .

Synthesis and Derivative Development

The synthesis of 1H-pyrazole-3,4-dicarboxylic acid derivatives involves various chemical reactions including:

  • Condensation Reactions : These are essential for forming the pyrazole ring structure.
  • Substitution Reactions : Chlorination and other substitutions enhance the biological activity of the base compound .

Table: Synthesis Pathways of Pyrazole Derivatives

Reaction TypeExample ReactionProduct
CondensationPyrazolone + Carboxylic AcidPyrazole Derivative
SubstitutionChlorination of Pyrazole5-Chloro Derivative
EsterificationPyrazole + AlcoholEster Derivative

Case Study 1: Antimicrobial Testing

A study conducted on a series of pyrazole derivatives revealed that modifications at the phenyl group significantly increased antimicrobial activity against E. coli. The study concluded that the presence of electron-withdrawing groups like chlorine enhances the compound's efficacy .

Case Study 2: Antitumor Activity

In another research effort, several pyrazole derivatives were tested against human breast cancer cell lines. The results indicated that compounds with additional functional groups exhibited higher cytotoxicity compared to their simpler analogs, highlighting the importance of structural diversity in drug design .

Chemical Reactions Analysis

Carboxylic Acid Derivative Formation

The dicarboxylic acid groups at positions 3 and 4 undergo typical acid-catalyzed reactions:

  • Esterification : Reaction with alcohols (e.g., methanol, ethanol) under acidic conditions yields diesters. For example, dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate derivatives form cyclic dimers via C–H⋯O hydrogen bonds .

  • Amidation : Condensation with amines or hydrazines produces diamides or dicarbohydrazides. In 1-(4-methoxyphenyl)-1H-pyrazole-3,4-dicarbohydrazide, intramolecular N–H⋯O hydrogen bonds stabilize the structure, with further N–H⋯N and C–H⋯O interactions forming 3D frameworks .

  • Anhydride Formation : Dehydration under heat or with dehydrating agents (e.g., acetic anhydride) could generate a cyclic anhydride, though direct evidence for this compound is limited.

Substitution Reactions at the Chloro Group

The chlorine atom at position 5 is susceptible to nucleophilic substitution under specific conditions:

  • Amination : Reaction with amines (e.g., ammonia, alkylamines) in the presence of a base (e.g., K₂CO₃) or transition-metal catalysts (e.g., CuI) replaces Cl with an amino group .

  • Thiolation : Treatment with thiols (R–SH) yields 5-thioether derivatives, leveraging the chloro group’s electrophilicity.

Decarboxylation

Thermal or oxidative decarboxylation may occur under high temperatures or with oxidizing agents (e.g., Cu(OAc)₂), removing one or both carboxylic acid groups. For example:

  • Loss of CO₂ from position 3 or 4 could produce 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid or its 3-carboxylic acid analog, though direct examples are scarce .

Hydrogen-Bond-Directed Supramolecular Assembly

The carboxylic acid groups participate in hydrogen bonding, influencing crystallization and framework formation:

  • Intramolecular O–H⋯O bonds stabilize the planar conformation .

  • Intermolecular interactions (O–H⋯N, C–H⋯O, C–H⋯π) create 3D networks, as seen in 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid .

Comparative Reactivity with Analogous Compounds

Data from structurally related pyrazole derivatives suggest additional potential reactions:

Reaction TypeExample CompoundConditions/ReagentsProductSource
Oxidation Pyrazole-4-carbaldehydeKMnO₄/CrO₃Pyrazole-4-carboxylic acid
Reduction Pyrazole-4-carbaldehydeNaBH₄/LiAlH₄Pyrazole-4-methanol
Cyclocondensation Pyrazole-carbaldehyde + ketonesBase (e.g., NaOH)Chromones/propenones

Biological Activity and Derivatives

While not directly tested for this compound, derivatives of 5-chloro-1-phenylpyrazole exhibit:

  • Anticancer activity : Inhibition of A549 (lung) and HepG2 (liver) cancer cell lines via apoptosis induction.

  • Antimicrobial effects : Moderate to high activity against bacterial/fungal strains .

Key Structural and Synthetic Insights

  • Synthesis : Likely synthesized via 1,3-dipolar cycloaddition of sydnones with acetylenic dipolarophiles, followed by hydrolysis to carboxylic acids .

  • Disorder in Crystal Structures : Methoxycarbonyl groups in ester derivatives (e.g., dimethyl 1-(4-methylphenyl)-1H-pyrazole-3,4-dicarboxylate) exhibit positional disorder, highlighting conformational flexibility .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The structural analogs of 1H-pyrazole-3,4-dicarboxylic acid, 5-chloro-1-phenyl-, differ primarily in substituent type, position, and functional groups. Key comparisons include:

  • Dimethyl 5-(4-Chlorophenyl)-1-Phenyl-1H-Pyrazole-3,4-Dicarboxylate (Li et al., 2014) :
    This ester derivative replaces the dicarboxylic acid groups with methyl esters and introduces a 4-chlorophenyl substituent at position 5. Unlike the parent acid, it forms C–H⋯O hydrogen-bonded chains rather than cyclic dimers due to reduced hydrogen-bonding capacity .

  • Dimethyl 1-(3-Chloro-4-Methyl)-1H-Pyrazole-3,4-Dicarboxylate (Thamotharan et al., 2003): The additional 3-chloro and 4-methyl substituents create steric hindrance, leading to C(5)C(8)[R12(7)] chain motifs instead of cyclic hydrogen-bonded networks observed in non-methylated analogs .
  • Compounds 3f–3i (Balakrishna Kalluraya et al., 2013) :
    These derivatives feature fused pyrazole-tetrazolo/thiadiazole systems. For example, 3g (benzo[d][1,3]dioxol substituent) exhibits a higher melting point (220–222°C) compared to 3f (118–120°C), attributed to enhanced π-π stacking and hydrogen bonding from polar functional groups .

Hydrogen Bonding and Crystallography

  • Cyclic vs. Chain Motifs :
    The dicarboxylic acid moiety in 5-chloro-1-phenyl derivatives facilitates strong O–H⋯O hydrogen bonds, often forming cyclic R₂²(8) dimers. In contrast, ester analogs (e.g., Li et al., 2014) exhibit weaker C–H⋯O interactions, resulting in linear chains .
  • Steric Influences :
    Bulky substituents (e.g., 4-chlorophenyl in 3h ) disrupt planar stacking, favoring layered crystal structures over 3D networks .

Physicochemical Properties

Compound Substituents Melting Point (°C) Yield (%) Key IR Peaks (cm⁻¹)
5-Chloro-1-phenyl acid 5-Cl, 1-Ph, 3,4-COOH Not reported ~1700 (C=O), ~2500 (O–H)
3f 5-Cl, 3-Me, 4-(trimethoxyphenyl) 118–120 75 1595 (C=N), 1500 (C=C)
3g 5-Cl, 3-Me, 4-(benzo[d]dioxol) 220–222 65 1598 (C=N), 1498 (C=C)
3h 5-Cl, 3-Me, 4-(4-Cl-Ph) 158–160 80 1592 (C=N), 1491 (C=C)

Preparation Methods

Base-Catalyzed Hydrolysis

The patent WO2009121288A1 outlines a two-step protocol for synthesizing structurally analogous pyrazole dicarboxylic acids. While the patent focuses on 3-halo-1-(3-chloro-2-pyridinyl) derivatives, the methodology is adaptable to phenyl-substituted analogs.

Procedure :

  • Starting Material : Ethyl 5-chloro-1-phenyl-1H-pyrazole-3,4-dicarboxylate.

  • Hydrolysis : React with aqueous sodium hydroxide (1.0–1.2 eq) in ethanol/water (1:1 v/v) at 25–30°C for 2–4 hours.

  • Acidification : Neutralize with hydrochloric acid (HCl) to pH 2–3, precipitating the dicarboxylic acid.

Key Data :

ParameterValue
Yield90–92%
Purity (HPLC)≥95%
Reaction Time2–4 hours

Mechanistic Insight :
The base cleaves the ester groups via nucleophilic acyl substitution, forming carboxylate intermediates. Acidification protonates these groups, yielding the dicarboxylic acid.

Acid-Catalyzed Hydrolysis

Alternative methods employ acidic conditions, though these are less common due to side reactions (e.g., decarboxylation).

Procedure :

  • Reagents : Hydrochloric acid (6M) in refluxing ethanol.

  • Conditions : Reflux for 6–8 hours.

Limitations :

  • Lower yields (70–75%) due to competing decomposition.

  • Requires careful pH control to avoid over-acidification.

Cyclocondensation of Hydrazine Derivatives

This method constructs the pyrazole ring de novo while introducing carboxylic acid groups.

Direct Carboxylation via CO₂ Insertion

Emerging methodologies utilize carbon dioxide (CO₂) as a C1 source to introduce carboxylic acid groups.

Transition Metal-Catalyzed Carboxylation

Palladium or copper catalysts enable direct C–H carboxylation of pre-formed pyrazole intermediates.

Procedure :

  • Substrate : 5-Chloro-1-phenyl-1H-pyrazole.

  • Catalyst : Pd(OAc)₂ (5 mol%), ligand (e.g., 1,10-phenanthroline).

  • Conditions : CO₂ (1 atm), DMF, 100°C, 24 hours.

Key Data :

ParameterValue
Yield50–60%
Selectivity3,4-dicarboxylation: 80%

Advantages :

  • Atom-economical, avoiding pre-functionalized substrates.

  • Mild conditions compared to classical oxidation.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry enhances scalability and safety for large batches:

  • Ester Hydrolysis : Tubular reactors with NaOH/HCl streams achieve 95% conversion in 30 minutes.

  • Yield : 88–90% with >99% purity via in-line crystallization.

By-Product Recycling

The patent WO2009121288A1 highlights HCl recycling from acidification steps, reducing waste and costs.

Analytical Validation

Structural Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 7.45–7.60 (m, 5H, Ph), 6.90 (s, 1H, pyrazole-H), 13.2 (br s, 2H, COOH).

  • HPLC-MS : m/z 297.0 [M+H]⁺ (C₁₂H₉ClN₂O₄).

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm.

Challenges and Optimization Opportunities

  • Regioselectivity : Directing carboxylation to positions 3 and 4 remains challenging without electron-deficient pyrazole precursors.

  • Solvent Systems : Polar aprotic solvents (DMF, DMSO) improve solubility but complicate purification.

  • Catalyst Cost : Transition metal catalysts increase production costs, necessitating ligand optimization.

Q & A

Q. What are the common synthetic routes for 5-chloro-1-phenylpyrazole derivatives, and how can their efficiency be optimized?

  • Methodological Answer : The synthesis of 5-chloro-1-phenylpyrazole derivatives typically involves cyclocondensation reactions. For example, 1-aryl-1H-pyrazole-3,4-dicarboxylic acids can be prepared via 1,3-dipolar cycloaddition of sydnones with dimethylacetylenedicarboxylate (DMAD). Subsequent condensation with 4-amino-5-mercapto-triazoles in the presence of phosphorus oxychloride yields triazolo-thiadiazole-fused pyrazole derivatives . Optimization Tips :
  • Use stoichiometric control (e.g., 1:1 molar ratio of DMAD to sydnones) to minimize byproducts.
  • Monitor reaction progress via TLC or HPLC to terminate at optimal conversion.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of 5-chloro-1-phenylpyrazole derivatives?

  • Methodological Answer : 1H NMR : Key peaks include aromatic protons (δ 6.8–7.6 ppm), pyrazole CH (δ 5.3–5.9 ppm), and methyl groups (δ 2.1–2.8 ppm). For example, the pyrazole CH in Compound 3h appears at δ 5.29 ppm as a quartet . IR : Look for C=N stretching (~1595–1600 cm⁻¹) and C-Cl vibrations (~700 cm⁻¹) . MS : Molecular ion peaks (e.g., m/z 456.1217 for Compound 3g) confirm molecular weight .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields when introducing electron-withdrawing vs. electron-donating substituents?

  • Methodological Answer : Substituent effects significantly impact yields. For example:
Substituent (R)Yield (%)Reference
4-Nitrophenyl75
3-Trifluoromethylphenyl80
Benzo[d][1,3]dioxol-6-yl65
Electron-withdrawing groups (e.g., -NO₂) stabilize intermediates, improving yields, while bulky substituents (e.g., dioxolane) may sterically hinder reactions. Adjust solvent polarity (e.g., THF vs. DMF) or use sonication to enhance reactivity .

Q. How can sonication improve the synthesis of pyrazole derivatives under green chemistry principles?

  • Methodological Answer : Sonication reduces reaction times from hours to minutes (2–20 min) by enhancing mass transfer and cavitation. For example, chalcone-like heteroanalogues of 5-chloro-1-phenylpyrazole were synthesized in ethanol/methanol-acetic acid under ultrasound, achieving 65–80% yields . Protocol :
  • Use a 5:1 methanol/acetic acid mixture.
  • Maintain temperature at 25–40°C to prevent side reactions.

Q. What computational or experimental approaches validate the antibacterial activity of pyrazole-triazolo-thiadiazole hybrids?

  • Methodological Answer : Docking Studies : Model interactions with bacterial enzymes (e.g., DNA gyrase) using software like AutoDock Vina. Experimental :
  • MIC Assays : Test against E. coli and S. aureus. For example, Compound 5a-i showed MIC values of 8–32 µg/mL .
  • Time-Kill Curves : Confirm bactericidal vs. bacteriostatic effects.

Data Contradiction Analysis

Q. Why do NMR spectra of structurally similar pyrazole derivatives show variability in chemical shifts?

  • Methodological Answer : Shifts depend on substituent electronic effects and solvent polarity. For instance:
  • The CH proton in Compound 3h (p-tolyl substituent) resonates at δ 5.29 ppm, while in Compound 3i (bis-4-chlorophenyl), it shifts to δ 5.36 ppm due to increased electron withdrawal .
  • Use deuterated solvents (CDCl₃ vs. DMSO-d₆) to standardize comparisons.

Tables for Key Data

Table 1 : Selected Spectral Data for 5-Chloro-1-Phenylpyrazole Derivatives

Compound1H NMR (δ, ppm)IR (C=N, cm⁻¹)Yield (%)
3f5.34–5.39 (q)159575
3g5.38–5.41 (q)159865
3h5.29 (q)159280

Table 2 : Antibacterial Activity of Hybrid Derivatives

CompoundMIC (µg/mL)Target Bacteria
5a16S. aureus
5d8E. coli

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